molecular formula C17H14FN3S2 B11434939 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

Cat. No.: B11434939
M. Wt: 343.4 g/mol
InChI Key: YBOLLYKBLVOEEN-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex heterocyclic compound that features a combination of fluorophenyl, thiophene, pyrazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, typically through a nucleophilic aromatic substitution reaction.

    Formation of the thiazole ring: This can be synthesized by reacting a thioamide with a haloketone or halonitrile under basic conditions.

    Coupling of the thiophene ring: This step involves the use of a thiophene derivative, often through a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole or thiazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent due to its complex structure and functional groups.

    Material Science: Use in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigation of its interaction with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are involved in inflammatory pathways, cell proliferation, or microbial growth.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
  • 2-[3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

Uniqueness

  • Fluorophenyl Group : The presence of the fluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
  • Thiazole Ring : The thiazole ring contributes to the compound’s aromaticity and potential biological activity.

This detailed article provides a comprehensive overview of 2-[3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14FN3S2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C17H14FN3S2/c1-11-10-23-17(19-11)21-15(16-3-2-8-22-16)9-14(20-21)12-4-6-13(18)7-5-12/h2-8,10,15H,9H2,1H3

InChI Key

YBOLLYKBLVOEEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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